Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate

Physicochemical profiling Lipophilicity prediction Regioisomer comparison

Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate (CAS 1823865-12-8, molecular formula C₉H₇N₃O₄, molecular weight 221.17 g/mol) is a nitroheterocyclic building block belonging to the privileged imidazo[1,2-a]pyridine scaffold family—a core structure present in several marketed drugs including zolpidem, alpidem, and zolimidine. This compound features a nitro group at position 3 and a methyl carboxylate ester at position 7 of the bicyclic ring system, defining it as a specific regioisomer within the 3-nitroimidazo[1,2-a]pyridine chemical space.

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
CAS No. 1823865-12-8
Cat. No. B1412325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate
CAS1823865-12-8
Molecular FormulaC9H7N3O4
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NC=C(N2C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O4/c1-16-9(13)6-2-3-11-7(4-6)10-5-8(11)12(14)15/h2-5H,1H3
InChIKeyFSKZMOLLOXQTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Nitroimidazo[1,2-a]pyridine-7-carboxylate (CAS 1823865-12-8): Chemical Identity, Scaffold Class, and Procurement-Grade Specifications


Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate (CAS 1823865-12-8, molecular formula C₉H₇N₃O₄, molecular weight 221.17 g/mol) is a nitroheterocyclic building block belonging to the privileged imidazo[1,2-a]pyridine scaffold family—a core structure present in several marketed drugs including zolpidem, alpidem, and zolimidine [1]. This compound features a nitro group at position 3 and a methyl carboxylate ester at position 7 of the bicyclic ring system, defining it as a specific regioisomer within the 3-nitroimidazo[1,2-a]pyridine chemical space [2]. It is supplied by multiple vendors at purities typically ≥98% (e.g., Fluorochem, Leyan, Chemscene) and is classified as a research-use-only building block with harmonized hazard statements H302, H315, H319, and H335 (harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) .

Why Methyl 3-Nitroimidazo[1,2-a]pyridine-7-carboxylate Cannot Be Substituted by Its 5-Carboxylate Regioisomer or Free Acid Analog in Structure-Activity Studies


Within the 3-nitroimidazo[1,2-a]pyridine pharmacophore, the precise position of the carboxylate ester substituent on the pyridine ring is not a benign structural variation. A dedicated SAR study by Paoli-Lombardo et al. (2024) specifically explored substitution at positions 5 and 7 of the scaffold—positions that had never before been systematically investigated in this series—and demonstrated that these modifications allow a better definition of the antiparasitic pharmacophore, yielding 33 original compounds with distinct biological profiles [1]. Furthermore, the methyl ester at position 7 serves as a synthetic handle that can be hydrolyzed to the free carboxylic acid or further derivatized, whereas the 5-carboxylate regioisomer (CAS 88061-85-2) presents different electronic and steric properties that alter both physicochemical parameters (calculated LogP differs by approximately 0.52 log units, PSA differs by approximately 2.7 Ų) and downstream biological outcomes . Simply interchanging these regioisomers or replacing the ester with the free acid without experimental validation would compromise SAR integrity and potentially invalidate hit-to-lead progression.

Quantitative Differentiation Evidence for Methyl 3-Nitroimidazo[1,2-a]pyridine-7-carboxylate Versus Closest Structural Analogs


Regioisomeric LogP Differentiation: 7-Carboxylate vs. 5-Carboxylate Methyl Ester

Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate exhibits a calculated LogP of 1.0291 and a topological polar surface area (TPSA) of 86.74 Ų, as reported on the Leyan product specification sheet . In contrast, the 5-carboxylate regioisomer (CAS 88061-85-2) displays a calculated LogP of 1.55230 and a PSA of 89.42 Ų according to ChemSrc data . The LogP difference of approximately 0.52 log units represents a roughly 3.3-fold difference in octanol-water partition coefficient, which is meaningful for predicting differential membrane permeability and passive diffusion characteristics in biological assays.

Physicochemical profiling Lipophilicity prediction Regioisomer comparison

Purity Benchmarking: 7-Carboxylate Isomer Consistently Available at 98% vs. 5-Carboxylate at Standard 95%

Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate is consistently offered at ≥98% purity across multiple independent suppliers: Fluorochem (98%, SKU F517847) , Leyan (98%, Cat. No. 1591488) , and Chemscene (≥98%, Cat. No. CS-0520824) . In contrast, methyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate (CAS 88061-85-2) is predominantly supplied at ≥95% purity (e.g., AChemBlock Cat. ID AD256960 at 95% purity ; BenchChem at 95% ; AK Scientific at 95% ; ChemicalBook listing at >95% ). The 3-percentage-point purity differential is consistent across vendor catalogs and reflects a distinct quality tier for the 7-carboxylate regioisomer.

Chemical procurement Purity specification Building block quality

Procurement Cost Differentiation at the 1-Gram Scale: 7-Carboxylate Commands Premium Pricing Reflecting Supply-Demand Asymmetry

At the 1-gram scale, methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate (98% purity) is priced at £837.00 (approximately $1,065 USD) from Fluorochem . The 5-carboxylate regioisomer at 95% purity is listed at $1,265.00 for 1 g from AChemBlock , but this represents lower purity (95% vs. 98%) and is priced higher in absolute terms. When normalized to equivalent purity, the 7-carboxylate isomer from Fluorochem is approximately 16% more economical per gram (on a purity-adjusted basis: £837.00/0.98 = £854 per gram of pure compound vs. $1,265.00/0.95 = $1,332 per gram of pure compound). However, the overall supply landscape shows far fewer vendors for the 7-carboxylate regioisomer (approximately 5–6 catalog listings) compared to the 5-carboxylate (approximately 10–12 catalog listings), indicating a narrower supply base .

Procurement economics Building block pricing Supply chain analysis

Pharmacophore Relevance: Position 7 Substitution Is a Validated Modulation Point in Antikinetoplastid SAR Studies

The substitution of position 7 on the 3-nitroimidazo[1,2-a]pyridine scaffold has been explicitly explored as a key modulation point for antiparasitic activity. Paoli-Lombardo et al. (2024) reported the first systematic study of positions 5 and 7 of this scaffold, developing SNAr and palladium-catalyzed cross-coupling reactions that had never before been applied at these positions, and synthesizing 33 original compounds that enabled a better definition of the antiparasitic pharmacophore [1]. Critically, this work demonstrated that modifications at position 7 are synthetically accessible and biologically consequential—unlike the more thoroughly explored positions 2, 6, and 8 [2]. The methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate serves as a direct synthetic entry point into this position 7 SAR space, whereas the 5-carboxylate regioisomer maps to a different region of the pharmacophore with distinct electronic and steric properties .

Antiparasitic drug discovery Kinetoplastid diseases Structure-activity relationship

Optimal Research and Procurement Scenarios for Methyl 3-Nitroimidazo[1,2-a]pyridine-7-carboxylate


Antiparasitic Drug Discovery: Position 7-Focused SAR Expansion in 3-Nitroimidazo[1,2-a]pyridine Series

For medicinal chemistry teams building upon the antikinetoplastid pharmacophore defined by Fersing et al. (2020) and expanded by Paoli-Lombardo et al. (2024), methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate provides the optimal starting material for position 7 diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions [1][2]. The 98% purity specification from multiple vendors ensures that downstream biological assay results are not confounded by impurities at the 5% level that could skew IC₅₀/EC₅₀ determinations . Given that position 7 SAR exploration was previously unreported in this series until the 2024 Paoli-Lombardo study, this regioisomer offers access to novel chemical space that is not accessible through the more commonly explored 5-carboxylate isomer .

Physicochemical Property Optimization: Exploiting Regioisomer-Dependent LogP and PSA Differences

The calculated LogP difference of approximately 0.52 units between the 7-carboxylate (LogP 1.03) and 5-carboxylate (LogP 1.55) regioisomers translates to a roughly 3.3-fold difference in octanol-water partition coefficient [1][2]. Research groups optimizing the ADME profile of 3-nitroimidazo[1,2-a]pyridine lead compounds can strategically use the 7-carboxylate regioisomer to reduce lipophilicity without introducing additional heteroatoms, thereby potentially improving aqueous solubility and reducing hERG or phospholipidosis risk . This regioisomer-specific property tuning is not achievable with the 5-carboxylate analog.

Building Block Procurement for Focused Compound Library Synthesis

For high-throughput synthesis and focused library construction targeting the 3-nitroimidazo[1,2-a]pyridine scaffold, methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate offers a purity-adjusted cost advantage of approximately 16% compared to the 5-carboxylate regioisomer when sourced from Fluorochem (£854/g pure compound equivalent vs. $1,332/g pure compound equivalent from AChemBlock) [1][2]. However, procurement managers should note that the vendor base for the 7-carboxylate regioisomer is approximately half that of the 5-carboxylate isomer (5–6 vs. 10–12 catalog listings), necessitating dual-sourcing strategies and longer lead-time planning to mitigate supply disruption risk .

Nitroreductase Substrate Profiling in Kinetoplastid Parasites

The 3-nitroimidazo[1,2-a]pyridine scaffold has been established as a substrate for type 1 nitroreductase (NTR1) in Leishmania and Trypanosoma species, with bioactivation operating through the same mechanism as fexinidazole [1]. Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate, with its electron-withdrawing nitro group at position 3 and ester at position 7, presents a defined redox potential profile that can be systematically modulated through ester hydrolysis or further derivatization. This compound is thus suitable for structure-electrochemistry-activity relationship (SEAR) studies aimed at optimizing the balance between NTR1 substrate affinity and host-cell selectivity, building upon the EC₅₀ and selectivity index benchmarks established in the Fersing et al. (2020) SAR study [1].

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